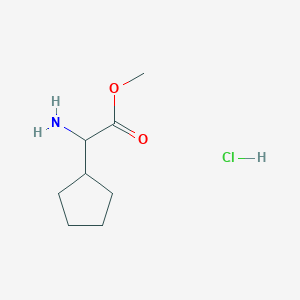

Methyl 2-amino-2-cyclopentylacetate hydrochloride

Description

Methyl 2-amino-2-cyclopentylacetate hydrochloride (CAS: 14328-62-2) is a chiral amino acid ester derivative featuring a cyclopentyl substituent at the α-carbon of the glycine backbone. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound is synthesized as the (S)-enantiomer, a critical detail given the stereospecificity of biological targets . It serves as a key intermediate in medicinal chemistry, particularly in peptide synthesis and the development of small-molecule modulators targeting G protein-coupled receptors (GPCRs) or enzymes involved in neurotransmitter regulation .

Properties

IUPAC Name |

methyl 2-amino-2-cyclopentylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEFEOSHQDCMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477584-83-1 | |

| Record name | methyl 2-amino-2-cyclopentylacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 2-amino-2-cyclopentylacetate hydrochloride, often referred to as (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride, is a derivative of glycine with significant biological activity. This compound has garnered attention in pharmacological research due to its potential implications in treating various neurological disorders and its interaction with neurotransmitter systems.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- CAS Number : 14328-62-2

- Boiling Point : 249.8ºC at 760 mmHg

Research indicates that (S)-Methyl 2-amino-2-cyclopentylacetate may interact with specific neurotransmitter receptors and enzymes, influencing biological pathways related to cognition and mood regulation. Preliminary studies suggest that it could inhibit certain enzyme activities or modulate receptor functions, although the detailed mechanisms remain under investigation.

Neurotransmitter Interaction

The compound has been primarily studied for its effects on the norepinephrine transporter (NET), which plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in mood regulation and cognitive functions. By inhibiting NET, (S)-Methyl 2-amino-2-cyclopentylacetate may enhance norepinephrine signaling, potentially offering therapeutic benefits for conditions such as depression and ADHD .

Ergogenic Effects

In vitro studies have demonstrated that amino acids and their derivatives, including (S)-Methyl 2-amino-2-cyclopentylacetate, can influence the secretion of anabolic hormones, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage. These properties make it a candidate for use as an ergogenic dietary supplement .

Case Study: Neurotransmitter Modulation

A study focused on the binding affinity of (S)-Methyl 2-amino-2-cyclopentylacetate to NET revealed that structural modifications could significantly enhance its inhibitory potency. For instance, compounds designed with varying cycloalkyl ring sizes showed differing levels of NET inhibition, suggesting that optimizing molecular orientation could lead to more effective treatments for mood disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Binding Affinity to NET | Biological Activity Description |

|---|---|---|

| (S)-Methyl 2-amino-2-cyclopentylacetate | Moderate to High | Potential treatment for depression and ADHD |

| 4-((2-(3,4-dichlorophenyl)cyclopentyl)amino)butan-1-ol | High | Potent NET inhibitor with significant efficacy |

| Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride | Variable | Exhibits various biological activities |

The table illustrates how (S)-Methyl 2-amino-2-cyclopentylacetate compares to other compounds regarding their biological activities and binding affinities.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and physicochemical properties:

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity: The cyclopentyl group in the target compound confers moderate lipophilicity (LogP ~1.2), balancing membrane permeability and aqueous solubility.

- Solubility : The cyclobutyl variant (25 mg/mL in water) shows improved solubility over the cyclopentyl derivative (15 mg/mL) due to reduced steric bulk .

- Stability : Cyclopropane-containing analogs are prone to ring-opening under physiological conditions, limiting their utility in oral formulations .

Q & A

Basic: What are the optimized synthetic routes for Methyl 2-amino-2-cyclopentylacetate hydrochloride, and how do reaction conditions affect yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step approach starting with cyclopentyl precursors. Key steps include:

- Cyclopentane ring functionalization : Introducing amino and ester groups via nucleophilic substitution or condensation reactions.

- Hydrochloride salt formation : Reacting the free base with HCl to improve stability and solubility .

- Critical parameters : Temperature (20–60°C), pH control (acidic conditions for salt formation), and solvent selection (polar aprotic solvents like DMF enhance reaction efficiency).

- Yield optimization : Evidence from analogous compounds (e.g., Propyl 2-amino-2-methylpropanoate hydrochloride) suggests yields >80% are achievable with reflux conditions and catalyst optimization (e.g., triethylamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.